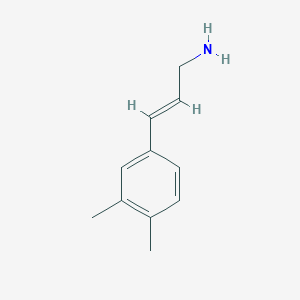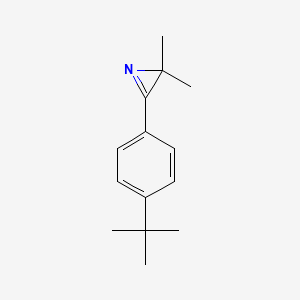
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by its unique azirene ring structure. Azirene compounds are known for their strained three-membered ring, which imparts significant reactivity. The presence of the tert-butylphenyl group and the dimethyl substitution on the azirene ring further enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2,2-dimethylaziridine in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: The azirene ring can be oxidized to form corresponding oxiranes.
Reduction: Reduction reactions can open the azirene ring, leading to the formation of amines.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of oxiranes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene involves its interaction with specific molecular targets. The strained azirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may interfere with enzyme activity and DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenyl)propanal
- 3-(4-tert-Butylphenyl)-3-oxopropanenitrile
- 3-(4-tert-Butylphenyl)propanoic acid
Uniqueness
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is unique due to its azirene ring structure, which imparts significant reactivity compared to other similar compounds. The presence of the tert-butylphenyl group and dimethyl substitution further enhances its chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142563-84-6 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C14H19N/c1-13(2,3)11-8-6-10(7-9-11)12-14(4,5)15-12/h6-9H,1-5H3 |
InChI Key |
IPKJMXAIWJFFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
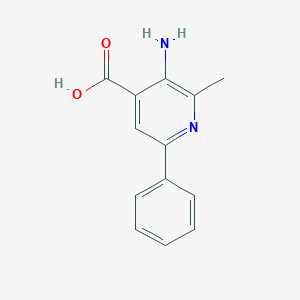
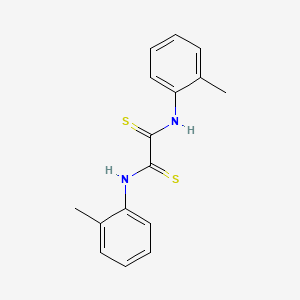
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
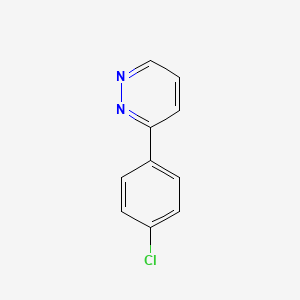
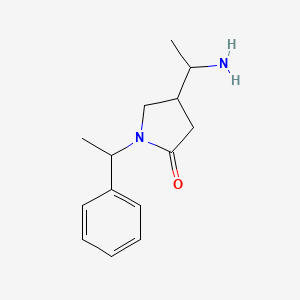
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
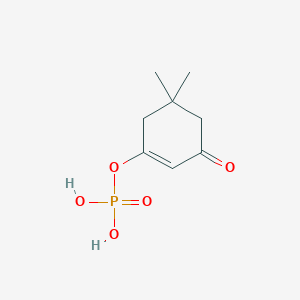
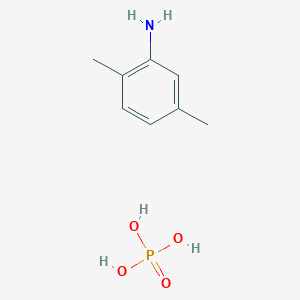
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
